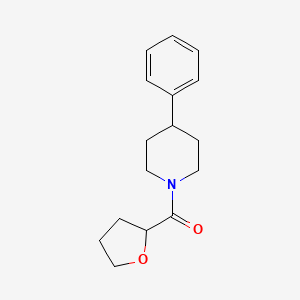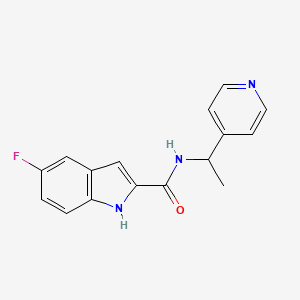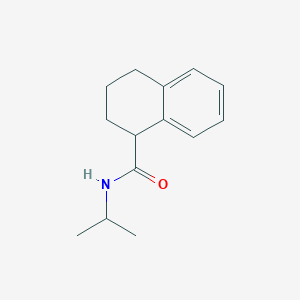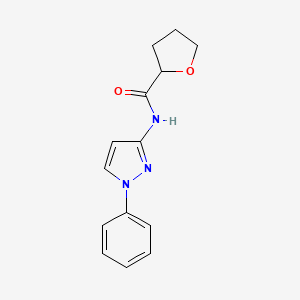
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a synthetic compound that belongs to the class of pyrrolidinyl aryl ketones. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts by binding to the DAT protein and blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the synaptic space, which can have various physiological and behavioral effects depending on the brain region and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone have been extensively studied in animal models and in vitro systems. It has been shown to increase dopamine levels in the striatum and prefrontal cortex, leading to enhanced locomotor activity, reward-related behaviors, and cognitive functions. It has also been shown to have antidepressant-like effects in animal models of depression, possibly through its ability to increase dopamine and serotonin levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its high potency and selectivity for the DAT protein. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, its use is limited by its potential toxicity and off-target effects, which can vary depending on the experimental conditions and the concentration of the compound.
Zukünftige Richtungen
There are several future directions for the use of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in scientific research. One area of interest is the development of new compounds that can selectively target other dopamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). Another area of interest is the use of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in combination with other drugs or therapies to treat various neurological and psychiatric disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the biochemical and physiological effects of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Its high potency and selectivity for the DAT protein make it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, its use is limited by its potential toxicity and off-target effects, which can vary depending on the experimental conditions and the concentration of the compound. Further studies are needed to elucidate the molecular mechanisms underlying its biochemical and physiological effects, which could lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-pyridylmethylamine in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to yield the final compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective and potent inhibitor of the dopamine transporter (DAT), which plays a critical role in regulating dopamine neurotransmission. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, including addiction, depression, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O/c17-12-3-4-14(18)13(10-12)16(21)20-9-1-2-15(20)11-5-7-19-8-6-11/h3-8,10,15H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKHZCCYFQBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)



![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)



![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)